Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

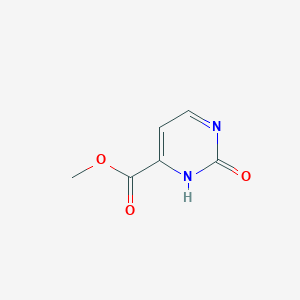

This compound possesses the molecular formula C₆H₆N₂O₃ with a molecular weight of 154.12 grams per mole. The compound features a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with a characteristic keto group at position 2 and a methyl carboxylate substituent at position 4. This structural arrangement places the compound within the broader family of dihydropyrimidinones, which are recognized for their pharmacological significance and synthetic versatility.

Crystallographic analysis of related dihydropyrimidine derivatives has provided valuable insights into the molecular architecture of these compounds. X-ray crystallographic studies reveal that the dihydropyrimidine ring system typically adopts a flattened boat conformation, with specific geometric parameters that influence both chemical reactivity and biological activity. In analogous structures, the ring exhibits characteristic bond lengths, with carbon-nitrogen double bonds ranging from 1.285 to 1.321 angstroms, while carbon-carbon double bonds measure approximately 1.342 angstroms.

The crystallographic data for similar dihydropyrimidine carboxylates demonstrates that these compounds frequently crystallize with specific intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding patterns play a crucial role in crystal packing, particularly involving the nitrogen-hydrogen bonds of the dihydropyrimidine ring and the carbonyl oxygen atoms. The dihedral angles between the dihydropyrimidine ring and substituted aromatic groups typically range from 86 to 90 degrees, indicating a nearly perpendicular orientation that minimizes steric hindrance.

Recent crystallographic studies of methyl dihydropyrimidine carboxylates have identified the presence of centro-symmetrical arrangements in the unit cell, where electron-localized and electron-delocalized molecules coexist. This unique structural feature contributes to the stability of the crystal form and influences the compound's physical properties. The intermolecular distance measurements reveal typical van der Waals interactions, with nitrogen-oxygen distances of approximately 2.89 angstroms in hydrogen-bonded arrangements.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinctive signals that confirm the molecular structure and provide information about the electronic environment of individual protons. The spectrum typically displays a doublet at approximately 8.28 parts per million corresponding to the aromatic proton at position 5 of the pyrimidine ring, while the methine proton at position 6 appears as a doublet at 6.88 parts per million.

The methyl ester group produces a characteristic singlet at 3.86 parts per million, integrating for three protons and confirming the presence of the carboxylate functionality. These chemical shift values are consistent with the expected electronic environment, where the electron-withdrawing effects of the carbonyl groups and nitrogen atoms in the ring system influence the magnetic shielding of nearby protons. The coupling patterns observed in the nuclear magnetic resonance spectrum provide additional structural confirmation, with the aromatic protons typically showing vicinal coupling constants of 3-4 hertz.

Variable-temperature nuclear magnetic resonance studies have revealed important information about tautomeric behavior in related dihydropyrimidine systems. At room temperature, some derivatives exhibit multiple sets of signals corresponding to different tautomeric forms, while heating to 80 degrees Celsius causes signal coalescence, indicating rapid tautomeric exchange. This temperature dependence suggests that this compound may exist in multiple tautomeric forms under different conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts for different carbon environments. The carbonyl carbons typically appear in the range of 160-170 parts per million, while aromatic carbons resonate between 100-140 parts per million. The methyl carbon of the ester group appears around 52 parts per million, consistent with its aliphatic nature and proximity to the electron-withdrawing carboxylate group.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The spectrum typically exhibits strong absorption bands corresponding to nitrogen-hydrogen stretching vibrations around 3240-3250 wavenumbers, while carbonyl stretching appears as intense peaks at approximately 1720 wavenumbers for the ester group and 1645 wavenumbers for the amide carbonyl. These frequencies are consistent with the expected vibrational modes of the dihydropyrimidinone framework and provide definitive identification of the compound.

Additional infrared absorption bands include carbon-hydrogen stretching vibrations in the range of 2900-3000 wavenumbers and various fingerprint region absorptions that are characteristic of the heterocyclic system. The presence of these specific vibrational modes confirms the structural assignment and allows for identification of the compound in complex mixtures.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of this compound. The compound typically exhibits absorption maxima in the range of 250-270 nanometers, corresponding to π-π* transitions within the conjugated heterocyclic system. These electronic transitions are influenced by the substitution pattern on the dihydropyrimidine ring and provide insight into the electronic structure of the molecule.

The molar absorptivity and specific absorption characteristics vary depending on the solvent system used for measurement. In polar solvents such as dimethyl sulfoxide, the absorption spectra may show slight shifts compared to measurements in less polar media, reflecting the influence of solvent-solute interactions on the electronic structure. Time-dependent density functional theory calculations have been employed to predict and interpret the ultraviolet-visible spectra of related compounds, providing theoretical support for experimental observations.

Computational Modeling of Tautomeric Forms

Computational modeling using density functional theory has provided detailed insights into the tautomeric behavior and electronic structure of this compound and related compounds. These theoretical investigations employ various basis sets, with B3LYP/6-311++G(d,p) being commonly utilized for geometry optimization and energy calculations. The computational studies reveal that dihydropyrimidine derivatives can exist in multiple tautomeric forms, with the relative stability depending on substitution patterns and environmental factors.

Density functional theory calculations have identified several possible tautomeric forms for dihydropyrimidine systems, including structures where the double bonds are localized in different positions within the heterocyclic ring. The 1,2-dihydropyrimidine tautomer, where the double bond is between carbon-2 and nitrogen-3, represents the predominant form for this compound under most conditions. However, alternative tautomers such as the 1,4-dihydropyrimidine and 3,4-dihydropyrimidine forms may contribute to the overall population under specific circumstances.

The computational analysis reveals that tautomeric equilibria are influenced by several factors, including hydrogen bonding interactions, ring strain, and electronic delocalization effects. Natural bond orbital analysis demonstrates the extent of charge delocalization within different tautomeric forms and provides quantitative measures of electron density distribution. These calculations show that the preferred tautomeric form maximizes favorable electronic interactions while minimizing unfavorable steric contacts.

Frontier molecular orbital analysis using density functional theory provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding chemical reactivity and biological activity. The energy gap between these orbitals typically ranges from 4-6 electron volts for dihydropyrimidine derivatives, with the specific value depending on the substitution pattern and tautomeric form. This energy gap influences the compound's stability, reactivity toward electrophiles and nucleophiles, and potential for participating in electron transfer processes.

Molecular electrostatic potential surface calculations reveal the distribution of electrophilic and nucleophilic regions within the molecule, providing insights into potential interaction sites for biological targets or synthetic transformations. These surfaces typically show electron-rich regions around the nitrogen atoms and carbonyl oxygens, while electron-deficient areas are located near the carbon atoms of the heterocyclic ring. Such information is valuable for predicting intermolecular interactions and designing structure-activity relationships.

Thermodynamic properties calculated using density functional theory include standard enthalpies, entropies, and Gibbs free energies for different tautomeric forms. These thermodynamic parameters allow for the prediction of tautomeric equilibrium constants under various temperature and pressure conditions. The calculations generally predict that the 2-oxo-1,2-dihydropyrimidine form is thermodynamically favored over alternative tautomers by several kilocalories per mole, consistent with experimental observations.

Vibrational frequency calculations using density functional theory provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation. These calculations typically employ harmonic approximations and scaling factors to account for anharmonicity effects. The computed vibrational frequencies generally show good agreement with experimental values, with typical deviations of less than 50 wavenumbers for major absorption bands. This level of agreement validates the computational models and supports their use for predicting properties of related compounds.

Solvent effects on tautomeric equilibria have been investigated using polarizable continuum models within the density functional theory framework. These studies demonstrate that polar solvents tend to stabilize tautomeric forms with greater charge separation, while nonpolar solvents favor more neutral structures. The magnitude of solvent effects on tautomeric ratios can be substantial, with changes in equilibrium constants of one to two orders of magnitude observed between nonpolar and highly polar media.

Properties

IUPAC Name |

methyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFHABUKRPPLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340596 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950514-14-4 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Multicomponent Reaction (Biginelli Reaction)

The foundational method for synthesizing dihydropyrimidine derivatives, including methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, is the Biginelli reaction. This one-pot multicomponent reaction involves the condensation of an aldehyde, urea (or thiourea), and a β-ketoester under acidic conditions.

- Process : Typically, methyl acetoacetate reacts with urea and an aldehyde in the presence of an acid catalyst (such as HCl or Lewis acids).

- Advantages : Simple, one-step synthesis with good yields.

- Limitations : Sometimes requires prolonged reaction times and elevated temperatures; substitution patterns are limited by starting materials.

While the Biginelli reaction is more commonly reported for tetrahydropyrimidine derivatives, it provides the fundamental scaffold for preparing 2-oxo-1,2-dihydropyrimidine carboxylates.

Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid

Direct esterification of the corresponding carboxylic acid is a straightforward method to obtain the methyl ester.

- Typical Method : The acid is treated with methanol in the presence of acid catalysts such as sulfuric acid or using diazomethane for mild esterification.

- Example : Hydrolysis of nitrile or amide precursors to the acid followed by esterification with diazomethane yields methyl esters efficiently.

Synthesis via Isoxazole Ring Expansion (Mo(CO)6-Mediated Rearrangement)

A more recent and sophisticated method involves the rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates mediated by molybdenum hexacarbonyl (Mo(CO)6), leading to the formation of 2-alkyl-6-aryl- and 2,6-diaryl-substituted 4-oxo-1,4-dihydropyridine-3-carboxylates, closely related to the target compound.

- Mechanism : The isoxazole ring undergoes Mo(CO)6-mediated ring expansion to yield dihydropyrimidine derivatives.

- Yields : Moderate to good yields (37–46%) for methyl esters, higher than ethyl analogs (13–25%).

- Significance : Provides access to substituted derivatives with structural diversity, which is valuable for medicinal chemistry applications.

Alkylation and Substitution on Dihydropyrimidine Core

Post-synthesis modifications such as methylation or substitution at the 2-position have been achieved by reacting alkyl 6-methyl-2-methylthio-4-phenyl-1,4-dihydropyrimidine-5-carboxylates with alkylating agents like dimethyl sulfate under reflux conditions in ethanol.

- Procedure : Refluxing the thioxo-substituted dihydropyrimidine with dimethyl sulfate in absolute ethanol for 1 hour, followed by workup and crystallization.

- Yields and Purification : Good yields with purification by crystallization from ethanol/water or DMF/water mixtures.

- Applications : Enables functional group diversification on the pyrimidine ring, enhancing biological activity profiles.

Advanced Coupling Reactions for Functionalized Derivatives

Coupling reactions using peptide coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have been employed to attach complex substituents to the dihydropyrimidine core.

- Example : Reaction of this compound derivatives with carboxylic acids in DMF using HATU and N,N-diisopropylethylamine (DIEA) to form amide-linked conjugates.

- Significance : This method allows for the synthesis of highly functionalized derivatives with potential pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Characterization : ^1H-NMR and ^13C-NMR data confirm the formation of methyl esters and substitution patterns. For example, methyl ester protons typically appear as singlets near 3.7–3.9 ppm in ^1H-NMR spectra.

- Crystal Structure : The dihydropyrimidine ring adopts a screw-boat conformation stabilized by intramolecular and intermolecular hydrogen bonding, as evidenced by X-ray crystallography studies.

- Reaction Yields : Methyl esters generally exhibit higher yields compared to ethyl esters in ring expansion methods, indicating the preference for methylation in synthesis.

Chemical Reactions Analysis

Regioselective Oxidation

Ceric ammonium nitrate (CAN) induces regioselective oxidation at the C-5 position of the dihydropyrimidine ring. Electron-withdrawing substituents (e.g., fluorine) destabilize radical intermediates, directing the reaction pathway .

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 5-Fluoro-substituted dihydropyrimidine | CAN | 5-Oxo-pyrimidine | 68% |

| Unsubstituted dihydropyrimidine | CAN | Mixture of oxidized products | 45% |

The mechanism involves single-electron oxidation to generate a carboradical intermediate, followed by carbocation formation and subsequent oxidation .

Hydrogen Bonding and Solid-State Reactivity

X-ray crystallography reveals intermolecular N–H⋯O hydrogen bonds between the pyrimidine N–H and ester carbonyl groups, forming infinite chains . This structural motif influences solubility and reactivity in solid-phase reactions.

| Compound | Hydrogen Bond Length (Å) | Impact on Reactivity |

|---|---|---|

| Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 2.89 (N1–H1N⋯O2) | Stabilizes crystal packing; may reduce electrophilicity of carbonyl groups |

Comparative Reactivity of Analogues

| Compound | Structure | Key Reactivity Differences |

|---|---|---|

| 1-Methyl-2-oxo-dihydropyridine-4-carboxylate | Pyridine core | Higher electrophilicity at C-3 due to reduced aromaticity |

| 6-Methyluracil | Pyrimidine without ester | Lacks ester hydrolysis/transesterification pathways |

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate has a six-membered ring structure that includes two nitrogen atoms, a keto group at position 2, and a carboxylate ester group at position 4. It is commonly synthesized through the Biginelli reaction , involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. This method allows for the production of this compound with high efficiency and yield .

Pharmaceutical Applications

1. Drug Development:

this compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique structural properties enhance bioactivity and therapeutic efficacy, particularly in drugs targeting neurological disorders .

2. Antiviral Properties:

Recent studies have demonstrated its potential as an antiviral agent. For instance, derivatives of this compound have shown significant activity against viruses such as Chikungunya virus (CHIKV) with promising IC50 values .

3. Antimicrobial Activity:

The compound exhibits antimicrobial properties against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .

Agricultural Applications

1. Agrochemicals:

this compound is utilized in developing agrochemicals, including herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .

Biochemical Research

1. Enzyme Inhibition Studies:

Researchers employ this compound to investigate enzyme inhibition mechanisms and metabolic pathways. Its ability to interact with specific enzymes aids in understanding complex biological processes .

2. Mechanistic Studies:

The interactions of this compound with biological macromolecules are studied to elucidate its role in modulating signaling pathways related to inflammation and cell proliferation .

Material Science Applications

1. Advanced Materials Development:

Due to its chemical properties, this compound is explored for developing advanced materials such as polymers and coatings that offer enhanced durability and resistance to environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and Analogs

| Compound Name | CAS Number | Substituents (Positions) | Functional Groups |

|---|---|---|---|

| This compound | 950514-14-4 | Oxo (2), methyl ester (4) | Ketone, ester |

| Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide | 50628-31-4 | Oxo (2), methyl ester (5) | Ketone, ester, hydrobromide salt |

| 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | - | Oxo (6), chlorine (5), carboxylic acid (4) | Ketone, carboxylic acid, halogen |

| Ethyl 2-hydroxypyrimidine-5-carboxylate | 95928-49-7 | Hydroxyl (2), ethyl ester (5) | Alcohol, ester |

Key Observations :

- Positional Isomerism : The relocation of the ester group from position 4 (target compound) to 5 (e.g., Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide) alters electronic distribution, affecting reactivity in nucleophilic substitutions .

- Hydroxyl vs. Oxo Groups : Ethyl 2-hydroxypyrimidine-5-carboxylate replaces the ketone with a hydroxyl group, reducing ring strain but increasing hydrogen-bonding capability .

Physicochemical Properties

- Solubility : The methyl ester group improves organic-phase solubility compared to carboxylic acid analogs (e.g., 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid), which are more polar and water-soluble .

- Stability : Halogenated analogs (e.g., 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) exhibit greater thermal stability due to reduced electron density in the aromatic system .

Research Tools and Methodologies

Crystallographic studies using programs like SHELX and ORTEP-3 have been critical in elucidating the puckering dynamics of pyrimidine rings .

Biological Activity

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS No. 950514-14-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a dihydropyrimidine core, which is known for its role in various biological processes. The compound's structure can be represented as follows:

The dihydropyrimidine ring system is characterized by its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of the dihydropyrimidine scaffold exhibit antiviral properties. For instance, a related compound, 2-oxo-5,6-benzopyrimidine-4-carboxylic acid, showed significant anti-Chikungunya virus (CHIKV) activity with an IC50 value of 23 μM . This suggests that this compound may also possess similar antiviral properties due to structural similarities.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens. In comparative studies, compounds derived from the dihydropyrimidine structure exhibited promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents like fluconazole .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Antimicrobial Action : Its ability to disrupt cellular membranes or inhibit essential metabolic pathways in microbes contributes to its antimicrobial efficacy.

Study on Antifungal Activity

In a recent study, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was synthesized and tested for its antifungal properties. The results indicated a significant reduction in fungal growth, with MIC values demonstrating effective inhibition comparable to standard treatments .

Structure–Activity Relationship (SAR)

Research has focused on understanding the SAR of dihydropyrimidines. Modifications to the methyl ester group and the introduction of various substituents on the aromatic rings have been shown to enhance biological activity. For example, compounds with electron-withdrawing groups exhibited increased potency against cancer cell lines .

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation reactions using Biginelli-like protocols. For example, methyl acetoacetate, urea, and a substituted benzaldehyde can be condensed under acidic conditions. Yield optimization involves controlling reaction parameters such as temperature (80–100°C), solvent choice (e.g., ethanol or acetic acid), and catalyst type (e.g., HCl or Lewis acids). A reported yield of 39% highlights the need for iterative optimization, including post-synthetic purification via recrystallization or chromatography .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Key validation methods include:

- 1H NMR : To confirm proton environments (e.g., δ ~2.59 ppm for methyl groups, δ ~3.58 ppm for methoxy groups) .

- Elemental analysis : To verify empirical formula compliance (e.g., C, H, N content within 0.5% of theoretical values) .

- X-ray crystallography : For unambiguous structural confirmation, utilizing programs like SHELXL for refinement .

Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?

- SHELX suite : For structure solution (SHELXS/SHELXD) and refinement (SHELXL), particularly for small-molecule systems .

- ORTEP-III : For generating thermal ellipsoid diagrams to visualize atomic displacement parameters .

- Hirshfeld surface analysis : To study intermolecular interactions and crystal packing .

Advanced Research Questions

Q. How do substituent modifications at the C5/C6 positions influence the pharmacological activity of 2-oxo-1,2-dihydropyrimidine derivatives?

Substituents critically modulate receptor affinity and functional activity. For instance:

- C6-methyl groups : Enhance selectivity for CB2 receptors, as demonstrated in ligand-binding assays .

- Electron-withdrawing groups (e.g., trifluoromethyl) : Improve metabolic stability and binding affinity, as seen in analogs like ethyl 2-oxo-4-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate .

Methodological approach: Combine synthetic chemistry with radioligand displacement assays and molecular docking studies to correlate structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyrimidine derivatives?

Discrepancies may arise from variations in:

- Experimental conditions : e.g., cell line specificity, assay protocols (e.g., cAMP vs. β-arrestin recruitment assays for GPCR studies).

- Purity and crystallinity : Impurities or polymorphic forms (e.g., monohydrate vs. anhydrous) can alter bioactivity. Use HPLC-MS and differential scanning calorimetry (DSC) to verify compound integrity .

Q. What computational strategies are effective for predicting the conformational stability of this compound?

- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the dihydropyrimidine ring .

- Density Functional Theory (DFT) : Optimize geometry and calculate thermodynamic stability (e.g., Gibbs free energy) .

- Molecular dynamics simulations : Assess solvent effects and tautomeric equilibria (e.g., keto-enol tautomerism) .

Q. How can polymorphism or solvate formation impact the physicochemical properties of this compound?

Polymorphs and solvates exhibit distinct dissolution rates and bioavailability. For example:

- Monohydrate forms : Often display improved solubility compared to anhydrous forms, as observed in methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate .

Methodology: Screen crystallization conditions (solvent, temperature) and characterize forms via X-ray powder diffraction (XRPD) and thermal gravimetric analysis (TGA) .

Q. What strategies are recommended for troubleshooting crystallographic data with low resolution or twinning?

- SHELXL refinement : Use the TWIN command to model twinning and improve R-factors .

- Data truncation : Apply resolution cutoff filters to exclude noisy high-angle reflections.

- Dual-space methods : Employ SHELXD for ab initio phasing in challenging cases .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.